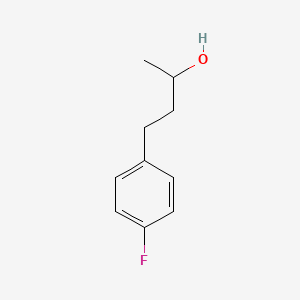

4-(4-Fluorophenyl)butan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBISZHZIVHQJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Fluorophenyl Butan 2 Ol and Analogues

Direct Synthetic Routes to 4-(4-Fluorophenyl)butan-2-ol

The most straightforward methods for synthesizing this compound involve the direct transformation of a readily available precursor, primarily through the reduction of the corresponding ketone.

General Procedures and Optimization Strategies

The principal direct route to this compound is the reduction of 4-(4-fluorophenyl)butan-2-one. sigmaaldrich.com This method is efficient and utilizes common laboratory reducing agents. Optimization of this synthesis typically focuses on maximizing the yield and purity of the final alcohol product while ensuring complete conversion of the starting ketone.

Key parameters for optimization include the choice of reducing agent, solvent, reaction temperature, and work-up procedure. For instance, milder reducing agents may be preferred to avoid side reactions, while the choice of solvent can influence reaction rates and solubility of the reagents. Temperature control is crucial, especially with highly reactive hydrides, to prevent over-reduction or decomposition.

Reduction-Based Approaches from Corresponding Ketones

Reduction-based approaches are the most common methods for preparing this compound from its ketone precursor, 4-(4-fluorophenyl)butan-2-one. These reactions involve the addition of a hydride (H⁻) to the carbonyl carbon of the ketone.

Two primary types of reducing agents are employed for this transformation:

Metal Borohydrides: Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity for ketones and aldehydes, its operational simplicity, and its safety profile. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at moderate temperatures.

Metal Aluminum Hydrides: Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. chemicalbook.com However, its high reactivity requires stricter control of reaction conditions, such as using an aprotic solvent like tetrahydrofuran (B95107) (THF) and maintaining low temperatures (e.g., 0-10°C) to ensure selectivity. chemicalbook.com

Industrial-scale synthesis may also utilize catalytic hydrogenation, where hydrogen gas (H₂) is passed through a solution of the ketone in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is highly efficient and produces minimal waste.

Table 1: Comparison of Common Reducing Agents for Ketone Reduction

| Reducing Agent | Typical Solvent | Relative Reactivity | Key Considerations |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate | Safer, selective for carbonyls. |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | High | Highly reactive with protic solvents, requires anhydrous conditions. chemicalbook.com |

Enantioselective and Diastereoselective Synthesis of Chiral Fluorinated Butanols

Creating a single enantiomer of this compound requires asymmetric synthesis methodologies. These advanced techniques establish the chiral center at the second carbon with a high degree of stereochemical control.

Asymmetric Reduction Methodologies (e.g., Catalytic CBS, Biocatalysis)

Asymmetric reduction of the prochiral ketone, 4-(4-fluorophenyl)butan-2-one, is a powerful strategy to obtain enantiomerically pure (R)- or (S)-4-(4-fluorophenyl)butan-2-ol.

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to enantioselectively reduce ketones with a borane (B79455) source. organic-chemistry.org The catalyst, derived from a chiral amino alcohol like prolinol, creates a chiral environment around the ketone. capes.gov.brnih.gov The ketone coordinates to the Lewis acidic boron atom of the catalyst, and borane then delivers a hydride to a specific face of the carbonyl group, resulting in a product with high enantiomeric excess (ee). organic-chemistry.orgnih.gov The predictability and high enantioselectivity of the CBS reduction make it a valuable tool for synthesizing chiral alcohols. nih.govacs.org

Biocatalysis: The use of enzymes or whole microorganisms offers a green and highly selective alternative for asymmetric ketone reduction. nih.gov Alcohol dehydrogenases (ADHs) are particularly effective, utilizing a cofactor like NADPH to reduce ketones to chiral alcohols with often excellent enantioselectivity. nih.gov Various yeast strains, such as Candida and Pichia, have been shown to reduce fluorinated ketones to their corresponding chiral alcohols with high yield and enantiomeric excess. nih.govresearchgate.net For example, Candida parapsilosis has been used to reduce similar fluorinated ketones to the (S)-alcohol with high selectivity. nih.gov The process often involves using a co-substrate like glucose or isopropanol (B130326) to regenerate the necessary cofactor in situ. researchgate.net

Table 2: Examples of Biocatalytic Reduction of Fluorinated Ketones

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Candida parapsilosis ZJPH1305 | 5-(4-Fluorophenyl)-5-oxopentanoic acid | (S)-alcohol | >99% | nih.gov |

| Candida tropicalis 104 | 1-(4-fluorophenyl)ethanone | (S)-alcohol | >99% | nih.gov |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

A notable example in the synthesis of fluorinated compounds is the use of trifluoromethylated oxazolidine (B1195125) (Fox) chiral auxiliaries. cyu.frnih.gov In this strategy, an amide is formed between a carboxylic acid and the Fox auxiliary. The chiral auxiliary then directs the diastereoselective alkylation of the amide enolate. nih.gov While this method is often applied to create chiral acids or amino alcohols, the underlying principle of using a recoverable chiral moiety to control stereocenter formation is a cornerstone of asymmetric synthesis. cyu.frnih.govacs.org A theoretical study has suggested that an interaction between the fluorine atom of the auxiliary and the metal of the enolate helps to rigidify the transition state, leading to high diastereoselectivity. cyu.fr

Asymmetric Addition Reactions (e.g., Grignard Reagents)

Another powerful approach to establishing a chiral center is the asymmetric addition of a nucleophile to a prochiral carbonyl compound. To synthesize this compound, this would involve the enantioselective addition of a methyl nucleophile (e.g., from a Grignard reagent) to 3-(4-fluorophenyl)propanal.

This reaction can be catalyzed by a chiral Lewis acid complex. For instance, a complex formed from titanium(IV) isopropoxide and a chiral ligand like (S)-BINOL can effectively catalyze the addition of alkyl Grignard reagents to aldehydes. organic-chemistry.org The chiral catalyst creates a specific three-dimensional environment that forces the Grignard reagent to attack one of the two faces of the aldehyde carbonyl preferentially, leading to the formation of one enantiomer of the resulting secondary alcohol over the other. organic-chemistry.orgresearchgate.net This method provides direct access to chiral secondary alcohols from simpler aldehyde precursors. nih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-(4-Fluorophenyl)butan-2-one |

| Sodium borohydride |

| Lithium aluminum hydride |

| Tetrahydrofuran (THF) |

| Palladium on carbon |

| Borane |

| Prolinol |

| (S)-BINOL |

| Titanium(IV) isopropoxide |

| 3-(4-Fluorophenyl)propanal |

| Methyl Grignard reagent |

| 5-(4-Fluorophenyl)-5-oxopentanoic acid |

| 2-Bromo-4-fluoro acetophenone |

Stereochemical Control in Multi-Step Synthetic Pathways

The synthesis of specific stereoisomers of this compound is most commonly achieved through the asymmetric reduction of its corresponding prochiral ketone, 4-(4-fluorophenyl)butan-2-one. This transformation establishes the chiral center at the C-2 position. Key methodologies include biocatalytic reduction and asymmetric hydrogenation, which are known for their high enantioselectivity. acsgcipr.orgsmolecule.com

Biocatalysis, in particular, has emerged as a powerful and environmentally favorable tool for producing enantiopure chiral alcohols. acsgcipr.orgresearchgate.net Enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), often found in microorganisms like baker's yeast (Saccharomyces cerevisiae) or specialized strains, can reduce a wide range of ketones with exceptional selectivity. acsgcipr.orgrsc.orgbiomedpharmajournal.org These enzymatic reactions typically utilize a cofactor like NADPH, which can be regenerated in situ using a sacrificial alcohol such as 2-propanol, making the process economically viable for larger-scale synthesis. rsc.org Studies on various fluoroacetophenone derivatives have demonstrated that marine-derived fungi and engineered ADHs can produce chiral alcohols with high conversion rates and excellent enantiomeric excess (ee). researchgate.netnih.gov For instance, specific mutants of TeSADH (a secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus) have been used to reduce haloacetophenones, yielding the corresponding (R)- or (S)-alcohols with greater than 99% ee. nih.gov

Another effective method involves catalyst-based asymmetric reduction. The Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst with a borane source, is a well-established technique for the enantioselective reduction of prochiral ketones. google.com Additionally, chiral thiourea (B124793) compounds have been shown to be effective catalysts for the borane reduction of ketones, yielding optically active alcohols. google.com These catalytic systems offer an alternative to biocatalysis, providing high stereoselectivity for a broad range of substrates. acsgcipr.org

Below is a table summarizing representative results for the asymmetric reduction of fluorinated ketones, illustrating the effectiveness of different catalytic systems.

| Precursor Ketone | Catalyst/Biocatalyst | Product Alcohol | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| 2-chloro-4'-fluoroacetophenone | TeSADH Mutant (P84S/I86A) | (S)-2-chloro-1-(4'-fluorophenyl)-1-ethanol | >99 | >99 (S) | nih.gov |

| 2-chloro-4'-fluoroacetophenone | TeSADH Mutant (ΔP84/A85G) | (S)-2-chloro-1-(4'-fluorophenyl)-1-ethanol | 78 | >99 (S) | nih.gov |

| 1-(4-Fluorophenyl)ethanone | Geotrichum candidum | (S)-1-(4-fluorophenyl)ethanol | High | Excellent | researchgate.net |

| Various Fluoroalkyl Ketones | Ketoreductase K234 | Chiral Fluoroalkyl Alcohols | High | Favorable | rsc.org |

| Prochiral Aromatic Ketones | Baker's Yeast with PMHS/TBAF | (R)-Alcohols | >80 | up to 70 | biomedpharmajournal.org |

Fluorination Strategies for Butanol Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org For butanol scaffolds, fluorination can be achieved either by incorporating fluorine at a late stage of the synthesis or by building the molecule from fluorine-containing precursors.

Hydroxytrifluoromethylation of Alkenes and Related Processes

Hydroxytrifluoromethylation is a powerful difunctionalization reaction that installs both a hydroxyl (-OH) and a trifluoromethyl (-CF₃) group across a double bond in a single step. acs.org This method is particularly useful for synthesizing β-trifluoromethyl alcohols from simple alkenes. acs.orgrsc.org The reaction often proceeds through a radical mechanism. thieme-connect.combeilstein-journals.org

Several catalytic systems have been developed for this transformation. One approach employs a cobalt catalyst with a tertiary amine to mediate the reaction between an alkene, bromotrifluoromethane (B1217167) (CF₃Br), and atmospheric oxygen, which serves as the source of the hydroxyl group's oxygen atom. thieme-connect.com Another method uses the fluoroform-derived copper reagent [CuCF₃] in the presence of air as the oxidant. acs.org Photoredox catalysis has also been successfully applied, using reagents like Umemoto's or Togni's reagents as the CF₃ source, enabling the reaction to proceed under mild conditions with visible light. rsc.orgbeilstein-journals.org

While highly effective for a range of substrates, including styrenes, these reactions can sometimes suffer from moderate diastereoselectivity when creating a new stereocenter adjacent to an existing one. thieme-connect.com

| Alkene Substrate | CF₃ Source | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Styrene | CF₃Br | Co(BF₄)₂·6H₂O, Amine, Air | β-Trifluoromethyl Alcohol | 66 | thieme-connect.com |

| Various Alkenes | CF₃H-derived [CuCF₃] | B₂Pin₂, Air | β-Trifluoromethyl Alcohol | up to 81 | acs.org |

| Styrenes | TT-CF₃OTf Salt | Purple Light (Photocatalyst-free) | β-Trifluoromethyl Alcohol | Moderate to Good | rsc.org |

| Unactivated Alkenes | CF₃SO₂Na | PhI(O₂CCF₃)₂, DMSO | β-Trifluoromethyl Alcohol | up to 95 | mdpi.comresearchgate.net |

Integration of Fluorine-Containing Precursors into Butanol Frameworks

An alternative and highly common strategy involves the use of building blocks that already contain the fluorine atom or fluorinated group. nih.gov This approach avoids potentially harsh late-stage fluorination reactions and allows for the construction of the butanol framework through standard carbon-carbon bond-forming reactions.

For the synthesis of this compound, a logical precursor would be a derivative of 4-fluorobenzene. For example, 4-fluorobenzaldehyde (B137897) can undergo a Grignard reaction with an appropriate propyl magnesium halide, followed by oxidation and a subsequent Grignard reaction with methyl magnesium halide to construct the butan-2-ol side chain. More directly, the addition of a Grignard reagent, such as an allylmagnesium halide, to 4-fluorobenzaldehyde, followed by hydration or other functional group manipulations, can yield the desired butanol structure.

Similarly, the synthesis of α-trifluoromethyl alcohols is often achieved by the nucleophilic addition of a trifluoromethyl group to a carbonyl compound. mdpi.com The Ruppert-Prakash reagent (TMSCF₃) is widely used for this purpose, typically activated by a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). mdpi.com This reagent adds to aldehydes or ketones to form trifluoromethylated alcohols after desilylation. mdpi.com Furthermore, Grignard reagents have been shown to react with fluorinated esters; depending on the reaction conditions, this can lead to the formation of fluorinated ketones or, via a subsequent reduction, fluorinated tertiary alcohols. researchgate.netacs.orgacs.org

Chemical Transformations and Reactivity Profiles of 4 4 Fluorophenyl Butan 2 Ol

Oxidation Reactions of the Secondary Alcohol Functionality

The secondary alcohol group is the primary site of oxidative transformation in 4-(4-fluorophenyl)butan-2-ol. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

Conversion to Ketones

The oxidation of secondary alcohols to ketones is one of the most reliable and high-yielding transformations in organic synthesis. libretexts.org For this compound, this reaction yields 4-(4-fluorophenyl)butan-2-one. sigmaaldrich.com This conversion can be accomplished using a variety of chromium-based reagents, such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent), or sodium/potassium dichromate (Na₂Cr₂O₇ / K₂Cr₂O₇) in an acidic medium. libretexts.orgsaskoer.ca Pyridinium chlorochromate (PCC), a milder alternative, is also effective and can be advantageous when other sensitive functional groups are present in the molecule. libretexts.org

The general mechanism for these oxidations involves the formation of a chromate (B82759) ester intermediate. A subsequent elimination step, often facilitated by a base like water, removes a proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond of the ketone. saskoer.ca

Table 1: Common Oxidizing Agents for the Synthesis of 4-(4-Fluorophenyl)butan-2-one

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Chromic Acid (Jones Reagent) | CrO₃, H₂SO₄, Acetone | Ketone | Strong oxidant; reaction is typically fast and high-yielding. saskoer.ca |

| Potassium Dichromate | K₂Cr₂O₇, H₂SO₄, Heat | Ketone | The orange dichromate(VI) ion is reduced to the green chromium(III) ion. libretexts.orgchemguide.co.uk |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Ketone | Milder reagent, useful for preventing over-oxidation or side reactions. libretexts.org |

Selective Oxidation to Carboxylic Acids

The direct oxidation of a secondary alcohol, such as this compound, to a carboxylic acid is not a standard transformation. Under typical oxidative conditions, the reaction robustly terminates at the ketone stage. libretexts.orgchemguide.co.uk This is because further oxidation would necessitate the cleavage of a carbon-carbon bond, which requires significantly harsher conditions and is generally not a selective process. While primary alcohols are readily oxidized to carboxylic acids (often via an intermediate aldehyde), secondary alcohols lack the necessary hydrogen atom on the carbonyl carbon for a similar oxidation pathway to proceed. libretexts.org Therefore, the selective conversion of this compound to a carboxylic acid with the same carbon skeleton is not a feasible one-step reaction.

Reduction Reactions

Reduction reactions involving this compound primarily target the hydroxyl group for removal (deoxygenation).

Reductive Deoxygenation

The complete removal of the hydroxyl group from this compound to yield the corresponding alkane, 1-fluoro-4-butylbenzene, is a key transformation. The Barton-McCombie deoxygenation is a prominent and effective method for this purpose, particularly for secondary alcohols. alfa-chemistry.comthieme-connect.com This reaction proceeds via a free-radical mechanism and involves two main steps. organic-chemistry.org

First, the alcohol is converted into a thiocarbonyl derivative, such as a thionoester or a xanthate. organic-chemistry.org This derivatization activates the hydroxyl group. In the second step, the thiocarbonyl derivative is treated with a radical initiator, typically azobisisobutyronitrile (AIBN), and a radical reducing agent, most commonly tributyltin hydride (Bu₃SnH). alfa-chemistry.com The tributyltin radical attacks the sulfur atom of the thiocarbonyl group, leading to the homolytic cleavage of the carbon-oxygen bond and the formation of a secondary alkyl radical. This radical then abstracts a hydrogen atom from the tributyltin hydride to form the final deoxygenated product and regenerate the tributyltin radical, thus propagating the chain reaction. alfa-chemistry.com

Table 2: Reagents for Barton-McCombie Deoxygenation

| Step | Reagent(s) | Purpose |

|---|---|---|

| 1. Derivatization | e.g., NaH, CS₂, CH₃I | To form a xanthate ester from the alcohol. |

| 2. Reduction | Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN) | Hydrogen atom source and radical initiator to effect deoxygenation. alfa-chemistry.com |

Selective Reduction of Other Functional Groups

In the context of this compound, the concept of selectively reducing other functional groups has limited applicability. The molecule's structure consists of a secondary alcohol and a fluorophenyl ring. The aromatic ring is relatively stable and resistant to reduction under conditions that would not also affect the alcohol group. Chemical reductions that are powerful enough to hydrogenate the aromatic ring would typically require conditions (e.g., high-pressure catalytic hydrogenation) that would also lead to the reduction or elimination of the hydroxyl group. Therefore, for the parent molecule, there are no common functional groups that can be selectively reduced while preserving the secondary alcohol.

Derivatization Strategies for Synthetic Utility and Spectroscopic Characterization

Derivatization of the hydroxyl group in this compound is a common strategy to facilitate further synthetic transformations or to improve its analytical properties for characterization.

For synthetic utility , the alcohol can be converted into a variety of other functional groups. A key strategy is to transform the hydroxyl group into a good leaving group, such as a tosylate or mesylate, to enable nucleophilic substitution reactions. Another approach is the formation of ethers. For example, this compound has been reacted with 2,4-dichloro-5-fluoropyrimidine (B19854) in the presence of a base like sodium tert-butoxide (NaOtBu) to synthesize 2-chloro-5-fluoro-4-((4-(4-fluorophenyl)butan-2-yl)oxy)pyrimidine, an intermediate in the development of selective 5-HT₂C modulators. mdpi.com Esterification, the reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride), is another common derivatization that can be used to introduce a wide range of functionalities. google.com

For spectroscopic characterization , particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to increase the volatility and thermal stability of the analyte. nih.govresearchgate.net The formation of less polar derivatives, such as trimethylsilyl (B98337) (TMS) ethers by reaction with a silylating agent like trimethylsilyl chloride, can significantly improve chromatographic peak shape and provide characteristic fragmentation patterns in the mass spectrum, aiding in structural elucidation. researchgate.net

Table 3: Examples of Derivatization Reactions

| Purpose | Derivative Type | Reagents | Application |

|---|---|---|---|

| Synthetic Utility | Alkoxy-pyrimidine | 2,4-dichloro-5-fluoropyrimidine, NaOtBu | Synthesis of complex molecules for medicinal chemistry. mdpi.com |

| Synthetic Utility | Ester | Carboxylic Acid, Acid Catalyst | Installation of a new functional group. google.com |

| Spectroscopic Characterization | Silyl Ether | Trimethylsilyl Chloride (TMSCl) | Increases volatility for GC-MS analysis. researchgate.net |

Etherification Reactions

The hydroxyl group of this compound can be converted into an ether through various synthetic methodologies. A common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Another documented method involves the nucleophilic substitution of an activated aromatic system. For instance, this compound has been shown to react with 2,4-dichloro-5-fluoropyrimidine in the presence of a base like sodium tert-butoxide. In this reaction, the hydroxyl group displaces one of the chlorine atoms on the pyrimidine (B1678525) ring to form the corresponding ether, 2-chloro-5-fluoro-4-((4-(4-fluorophenyl)butan-2-yl)oxy)pyrimidine. chemicalbook.com

General etherification can also be achieved using iron-catalyzed reactions, which allow for the coupling of two different alcohols under milder conditions, though specific examples with this compound are not prominently documented. acs.org

Table 1: Examples of Etherification Reactions

| Reactant | Reagents and Conditions | Product | Yield |

|---|

Esterification and Carbonyldiimidazole Coupling

The secondary alcohol functionality of this compound allows for standard esterification reactions. A highly effective method involves the reaction with an acid chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct. libretexts.org This reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acid chloride. libretexts.org

Alternatively, carboxylic acids can be used directly in a process known as Fischer esterification, which requires an acid catalyst and typically heat, but this method is reversible.

1,1'-Carbonyldiimidazole (CDI) serves as an efficient coupling reagent that activates carboxylic acids for reaction with nucleophiles, including alcohols. scirp.org While direct CDI-mediated esterification of this compound is not explicitly detailed in the reviewed literature, the general mechanism involves the formation of a highly reactive acyl-imidazolide intermediate from a carboxylic acid and CDI. This intermediate then readily reacts with an alcohol to form the corresponding ester under mild conditions. scirp.org This methodology is known for its operational simplicity and tolerance of various functional groups. scirp.org

Table 2: General Esterification Reaction

| Reactant 1 | Reactant 2 | General Conditions | Product Type |

|---|---|---|---|

| This compound | Acid Chloride (R-COCl) | Pyridine or other base | Ester (R-COO-CH(CH₃)CH₂CH₂-Ph-4-F) |

Formation of Other Carbon-Oxygen, Carbon-Nitrogen, or Carbon-Halogen Bonds

Beyond ether and ester linkages, the hydroxyl group is a key site for forming other crucial chemical bonds.

Carbon-Halogen Bond Formation: The hydroxyl group can be replaced by a halogen atom through nucleophilic substitution. A standard reagent for this transformation is thionyl chloride (SOCl₂), which converts the alcohol into the corresponding alkyl chloride, 4-chloro-1-(4-fluorophenyl)butane. libretexts.org The reaction often includes a base like pyridine, which influences the stereochemical outcome. In the absence of pyridine, the reaction can proceed with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com With pyridine, inversion of configuration is typically observed due to an Sₙ2 mechanism. masterorganicchemistry.com Similarly, phosphorus tribromide (PBr₃) can be used to form the corresponding bromide. libretexts.org

Table 3: Halogenation Reaction Example

| Starting Material | Reagents and Conditions | Product |

|---|

Note: This example uses a structurally similar compound, demonstrating the feasibility of the reaction.

Carbon-Nitrogen Bond Formation: The formation of a C-N bond from this compound typically requires a multi-step approach. One common strategy involves the oxidation of the alcohol to its corresponding ketone, 4-(4-fluorophenyl)butan-2-one. sigmaaldrich.com This ketone can then undergo reductive amination with ammonia (B1221849) or a primary amine in the presence of a reducing agent like sodium cyanoborohydride to form the corresponding amine.

Nucleophilic and Electrophilic Reactions Involving the Fluorophenyl Moiety and Hydroxyl Group

The dual functionality of this compound allows it to act as both a nucleophile and an electrophile, and its aromatic ring is subject to substitution reactions.

Nucleophilic Character of the Hydroxyl Group: As demonstrated in etherification and esterification reactions (Sections 3.3.1 and 3.3.2), the lone pairs of electrons on the hydroxyl oxygen make it a potent nucleophile. It readily attacks electrophilic centers such as the carbon in an alkyl halide or the carbonyl carbon of an acid chloride. libretexts.orgchemguide.co.uk

Electrophilic Reactions of the Fluorophenyl Moiety: The 4-fluorophenyl group can undergo electrophilic aromatic substitution (EAS). The fluorine atom is an ortho-, para-directing deactivator. Since the para position is already occupied, incoming electrophiles will be directed to the positions ortho to the fluorine atom (C3 and C5). Examples of such reactions for structurally related compounds include bromination using Br₂ with an FeBr₃ catalyst and nitration using a mixture of nitric acid and sulfuric acid.

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-(2-Bromo-4-fluorophenyl)butan-2-ol |

Note: These are predicted reactions based on the general principles of EAS on fluorobenzene (B45895) systems.

Nucleophilic Substitution on the Fluorophenyl Moiety: While nucleophilic aromatic substitution (NAS) on the fluorophenyl ring is theoretically possible, it is generally challenging. The fluorine atom can be displaced by a strong nucleophile, but this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups ortho or para to the fluorine, which are absent in this molecule.

Role As a Synthetic Intermediate and Building Block

Precursor in Complex Organic Molecule Synthesis

This compound is a key starting material for creating intricate organic structures, particularly those with applications in pharmaceuticals and agrochemicals. Its utility stems from the reactivity of its hydroxyl group and the influence of the fluorophenyl moiety.

Fluorinated heterocycles are a significant class of compounds in medicinal chemistry due to the often-enhanced biological activity conferred by the fluorine atom. researchgate.net The synthesis of these structures can be achieved through various cycloaddition reactions. mdpi.com For instance, fluorinated 1,3-diketones can be condensed with reagents like hydrazines, hydroxylamine, and ureas to form pyrazoles, isoxazoles, and pyrimidines, respectively. researchgate.net While direct use of 4-(4-fluorophenyl)butan-2-ol in these specific reactions is not detailed, its derivatives could potentially serve as precursors. The development of methods for creating fluorinated N-heterocycles, such as 3-fluoropiperidines, from α-fluoro-β-ketoesters highlights the importance of fluorinated building blocks in accessing these valuable structures. nih.gov The stereoselective incorporation of fluorine into N-heterocycles can significantly alter a molecule's properties, including stability and basicity, which is a key consideration in drug design. beilstein-journals.org

The structural motif of this compound is present in various biologically active molecules, making it a valuable intermediate in pharmaceutical research. For example, it is a known intermediate in the synthesis of certain pharmaceutical compounds. Its structural analogs, such as 4-chloro-1-(4-fluorophenyl)butan-1-ol, are explored for their potential as lead compounds in the development of new drugs, including antipsychotics. smolecule.com The synthesis of fexofenadine (B15129) analogs has been described starting from a related ketone, 4-chloro-4-fluorophenyl butan-1-one, which is subsequently reduced to the corresponding alcohol. researchgate.net This underscores the role of such fluorinated butanol derivatives in accessing complex pharmaceutical agents. Furthermore, the compound is related to intermediates used in the synthesis of antifungal agents like Ifluconazole, which features a (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol core structure. google.com

Table 1: Examples of Pharmaceutical Intermediates and Analogs Synthesized from Related Fluorinated Butanols

| Starting Material/Intermediate | Target Compound/Analog Class | Therapeutic Area | Reference |

|---|---|---|---|

| 4-chloro-4-fluorophenyl butan-1-one | Fexofenadine analogs | Antihistamine | researchgate.net |

| 4-Chloro-1-(4-fluorophenyl)butan-1-ol | Antipsychotic lead compounds | Neurology | smolecule.com |

| (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | Ifluconazole | Antifungal | google.com |

| 4,4-Bis(4-fluorophenyl)butan-1-ol (B1334977) | Penfluridol | Antipsychotic |

Ligand Design and Coordination Chemistry

The chiral nature of this compound makes it an attractive candidate for the development of chiral ligands, which are essential for asymmetric catalysis.

Chiral ligands play a pivotal role in asymmetric catalysis by enabling the synthesis of enantiomerically pure compounds. The development of novel chiral ligands is an active area of research. While direct application of this compound as a ligand is not extensively documented, related structures are utilized. For example, chiral bis(imidazolinyl)- and bis(oxazolinyl)thiophenes have been synthesized and used in copper-catalyzed asymmetric reactions. jyu.fi The synthesis of these ligands often involves chiral amino alcohols as starting materials. The enantioselective interactions of related chiral alcohols, such as (R)-1-(4-fluorophenyl)ethanol, with butan-2-ol have been studied, highlighting the potential for chiral recognition. researchgate.net This fundamental understanding of stereoselective interactions is crucial for the rational design of new chiral ligands.

The hydroxyl group of this compound can coordinate to metal centers, and the chiral nature of the molecule can influence the stereochemistry of the resulting metal complex. Metal complexes of related triazole fungicides, which can include butan-2-ol derivatives, are known. google.com The ability to form metal complexes with a well-defined three-dimensional structure is critical for their application in areas such as asymmetric catalysis and materials science.

Stereochemical Research and Chiral Recognition Studies

Enantiomer and Diastereomer Separation Techniques for Fluorinated Butanols

The separation of enantiomers and diastereomers of fluorinated butanols is a crucial step for studying their individual properties. While specific studies on the separation of 4-(4-fluorophenyl)butan-2-ol enantiomers are not extensively documented in publicly available literature, the principles of chiral chromatography are widely applied to similar fluorinated compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for enantiomeric separation. This method often utilizes chiral stationary phases (CSPs) that interact differentially with the enantiomers of the analyte. For fluorinated compounds, the unique electronic properties imparted by the fluorine atom can influence the interactions with the CSP, affecting retention times and resolution.

Another approach involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatography techniques. For alcohols like this compound, derivatization is typically achieved by esterification with a chiral acid.

Gas chromatography (GC) with chiral stationary phases has also proven effective for the separation of volatile chiral alcohols. The choice of the stationary phase is critical and is often based on modified cyclodextrins or polysiloxanes that can engage in specific interactions with the analytes.

Intermolecular Interactions and Chiral Discrimination in the Gas Phase

Gas-phase studies, often employing techniques like resonant two-photon ionization (R2PI) spectroscopy, are invaluable for elucidating the subtle intermolecular forces that govern chiral recognition. While direct research on this compound is limited, extensive studies on the diastereomeric complexes of similar molecules, such as (S)-1-(4-fluorophenyl)ethanol with (R)- and (S)-butan-2-ol, provide a strong basis for understanding the operative interactions. nih.govresearchgate.net

In these model systems, chiral recognition is evidenced by distinct spectroscopic signatures for the homochiral (S-S or R-R) and heterochiral (S-R or R-S) complexes. The stability and structure of these complexes are determined by a delicate balance of several weak intermolecular interactions.

Hydrogen bonding is a primary force in the formation of complexes involving alcohols. In the context of this compound, two significant types of hydrogen bonds involving the aromatic ring are the OH···π and CH···π interactions.

The OH···π interaction occurs when the hydroxyl group of one molecule interacts with the electron-rich π-system of the fluorophenyl ring of another. The fluorine atom, being electron-withdrawing, can modulate the electron density of the aromatic ring, thereby influencing the strength of this interaction.

The interplay of these hydrogen bonding interactions is crucial for the specific geometry adopted by the diastereomeric complexes, leading to differences in their stability and, consequently, to chiral discrimination.

The presence of a fluorine atom introduces the possibility of halogen bonding and other fluorine-specific interactions. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base). While heavier halogens like bromine and iodine are well-known halogen bond donors, fluorine's ability to form conventional halogen bonds is debated due to its high electronegativity and low polarizability, which generally prevent the formation of a positive σ-hole. chemistryviews.orgnih.gov

Fluorine substitution on the phenyl ring has a pronounced effect on the mechanisms of chiral recognition. The primary influences are electronic and steric.

Electronically, the high electronegativity of fluorine alters the charge distribution on the aromatic ring. In the para position, as in this compound, the fluorine atom affects the electron density of the π-system, which in turn modulates the strength of OH···π and CH···π interactions. researchgate.net This altered electronic landscape can lead to differential stabilization of homochiral versus heterochiral complexes.

Experimental and theoretical studies on the diastereomeric adducts of (S)-1-(4-fluorophenyl)ethanol and R/S-butan-2-ol have demonstrated that the homochiral complex is more stable than the heterochiral one. nih.gov This stability difference, which is the essence of chiral recognition, arises from subtle differences in the intermolecular interactions, particularly the interaction of the alkyl groups of butan-2-ol with the aromatic ring. nih.gov

Below is a table summarizing the relative energies of the most stable conformers of homochiral and heterochiral complexes of (S)-1-(4-fluorophenyl)ethanol ([FE S]) and butan-2-ol ([B S] or [B R]), as determined by theoretical calculations. This data provides a quantitative insight into the energetic basis of chiral recognition.

| Complex Conformer | Relative Energy (kcal/mol) |

| Homochiral ([FE S] · [B S]) | |

| A homo | +0.20 |

| B homo | 0.00 |

| Heterochiral ([FE S] · [B R]) | |

| A hetero | +0.30 |

| B hetero | +0.46 |

| C hetero | +0.63 |

Data adapted from theoretical calculations on analogous systems. The energies are relative to the most stable homochiral adduct.

Conformational Analysis of Chiral Complexes Involving this compound

In the context of a molecular complex, the conformations of the interacting partners may be different from their lowest energy conformations in isolation. The formation of intermolecular interactions, such as hydrogen bonds, can stabilize higher-energy conformers.

Studies on flexible γ-fluorohydrins have shown that intramolecular hydrogen bonds (IMHBs) between the hydroxyl group and the fluorine atom (OH···F) can be significant in determining the conformational preference in solution. nih.gov The strength of this interaction is dependent on the distance and angle between the interacting groups, which are dictated by the conformation of the alkyl chain. For a molecule like this compound, similar intramolecular interactions could play a role in its conformational behavior, which would in turn affect how it interacts with other chiral molecules.

The following table outlines the key intermolecular interactions that are expected to be at play in the chiral recognition involving this compound, based on studies of analogous systems.

| Interaction Type | Description | Significance in Chiral Recognition |

| OH···O | Strong hydrogen bond between the hydroxyl groups of two alcohol molecules. | Primary driving force for dimerization. |

| OH···π | Hydrogen bond between a hydroxyl group and the π-electron cloud of the fluorophenyl ring. | Influences the orientation of the molecules in the complex. |

| CH···π | Weak hydrogen bond between C-H bonds of the alkyl chain and the π-electron cloud. | Collectively contributes to the stability and specificity of the complex. |

| CH···F | Weak hydrogen bond between a C-H bond and the fluorine atom. | Can provide additional stability and conformational restriction. |

| Dispersion Forces | van der Waals interactions between the molecules. | Important for overall attraction, especially between non-polar parts of the molecules. |

| Repulsive Interactions | Steric hindrance between bulky groups. | Destabilize certain conformations and contribute to the energy difference between diastereomeric complexes. |

Advanced Spectroscopic and Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(4-Fluorophenyl)butan-2-ol. It provides detailed information about the atomic arrangement, stereochemistry, and molecular behavior in solution.

The presence of a chiral center at the C2 position in this compound means that the protons on the adjacent C3 methylene group are diastereotopic. reddit.com This inequivalence results in distinct chemical shifts and coupling patterns in the ¹H NMR spectrum, which can be leveraged to determine the relative stereochemistry of the molecule. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can reveal through-space interactions between protons, helping to establish their relative spatial arrangement and deduce the preferred conformation in solution.

For the assignment of absolute configuration, NMR methods typically involve creating diastereomers by reacting the alcohol with a chiral derivatizing agent. drpress.org One common approach is the Mosher's ester analysis, where the alcohol is esterified with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The resulting diastereomeric esters exhibit different ¹H and ¹⁹F NMR chemical shifts due to the anisotropic effect of the phenyl group in the MTPA moiety. drpress.org By systematically analyzing the chemical shift differences (Δδ = δS - δR) of the protons near the chiral center, the absolute configuration of the original alcohol can be reliably determined.

Determining the enantiomeric purity or enantiomeric excess (ee) is critical in asymmetric synthesis. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this analysis. researchgate.netscispace.com The enantiomers of this compound are converted into a mixture of diastereomers by reaction with a single enantiomer of a chiral derivatizing agent (CDA). scispace.com These newly formed diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding well-resolved signals. researchgate.net

Given the fluorine atom in the molecule, ¹⁹F NMR is a particularly sensitive and effective technique. rsc.org Derivatization with a chiral fluorinated agent can lead to baseline-separated signals for the two diastereomers in the ¹⁹F NMR spectrum. nih.gov Alternatively, chiral solvating agents (CSAs) can be used. scispace.comresearchgate.net These agents form transient, non-covalent diastereomeric complexes with the enantiomers, inducing chemical shift non-equivalence without the need for covalent modification. The choice of agent depends on the specific properties of the analyte and the desired level of accuracy.

Standard ¹H and ¹³C NMR spectra provide the fundamental framework for the molecular structure of this compound. The ¹H NMR spectrum shows distinct signals for the aromatic protons, the methine proton at C2, the methylene protons at C1 and C3, and the methyl protons at C4. docbrown.info Similarly, the ¹³C NMR spectrum displays unique resonances for each carbon atom in the molecule. docbrown.info

Two-dimensional (2D) NMR experiments are employed for unambiguous signal assignment and to understand connectivity. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (2-3 bond) correlations between protons and carbons.

Furthermore, NMR can be used to study the conformational dynamics of the molecule in different solvents. rsc.org The magnitude of vicinal proton-proton coupling constants (³JHH) can be used to estimate dihedral angles via the Karplus equation, providing insight into the populations of different rotational isomers (rotamers) around the C2-C3 bond. rsc.org These studies can reveal how factors like solvent polarity influence the conformational equilibrium.

| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.15 | d |

| 6.98 | t |

| 3.85 | m |

| 2.70 | m |

| 2.62 | m |

| 1.75 | m |

| 1.68 | m |

| 1.22 | d |

Note: The data in this table is hypothetical and intended for illustrative purposes.

Mass Spectrometry (MS) Applications in Research

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to monitor its formation and purity.

High-Resolution Mass Spectrometry (HRMS), often performed using techniques like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass-to-charge ratio (m/z) measurements. pnnl.gov This precision allows for the unambiguous determination of the molecular formula of this compound (C₁₀H₁₃FO) by distinguishing it from other potential compounds with the same nominal mass. rsc.org For example, HRMS can easily differentiate C₁₀H₁₃FO (exact mass: 168.0950) from a potential isomer like C₉H₁₃N₂O (exact mass: 168.1028).

| Technique | Ionization Mode | Measured m/z [M+H]⁺ | Calculated m/z for [C₁₀H₁₄FO]⁺ | Mass Error (ppm) | Deduced Formula |

| ESI-TOF | Positive | 169.1022 | 169.1023 | -0.6 | C₁₀H₁₄FO |

Note: The data in this table is hypothetical and intended for illustrative purposes.

Both LC-MS and GC-MS are powerful hyphenated techniques for analyzing complex mixtures. researchgate.netgcms.cz They are routinely used to monitor the progress of reactions that synthesize this compound and to assess the purity of the final product. nih.gov

GC-MS: Due to the volatility of this compound, GC-MS is a suitable method for its analysis. The sample is vaporized and separated on a capillary column based on boiling point and polarity before entering the mass spectrometer. researchgate.net The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a "fingerprint" for identification. docbrown.info GC-MS is excellent for separating volatile isomers and identifying low-level impurities. nih.gov Derivatization may sometimes be employed to improve chromatographic peak shape or thermal stability. researchgate.net

LC-MS: This technique is highly versatile and can analyze a wide range of compounds without the need for volatility. nih.gov For this compound, reverse-phase LC separates the compound from non-polar starting materials and polar byproducts. The eluent is then introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that often keeps the molecular ion intact ([M+H]⁺ or [M-H]⁻). longdom.org LC-MS is particularly useful for monitoring reactions in real-time and for quantifying the product and any impurities. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in the structural elucidation and characterization of organic compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and electronic properties, respectively.

IR Spectroscopy for Functional Group Identification and Intermolecular Interaction Studies

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent feature in the spectrum is a strong, broad absorption band in the region of 3400–3200 cm⁻¹. docbrown.infopressbooks.pub This band is indicative of the O-H stretching vibration of the hydroxyl group. docbrown.infopressbooks.publibretexts.org Its broad nature is a direct consequence of intermolecular hydrogen bonding between molecules of the alcohol in the condensed phase. docbrown.infopressbooks.pub In a gaseous state or highly dilute solution in a non-polar solvent, where hydrogen bonding is minimized, this peak would appear as a sharper, narrower band at a higher wavenumber, typically around 3650-3580 cm⁻¹. docbrown.info

The aliphatic portion of the molecule is confirmed by C-H stretching vibrations. The sp³-hybridized C-H bonds of the butyl chain exhibit strong absorptions in the 2960–2850 cm⁻¹ region. libretexts.org Aromatic sp²-hybridized C-H stretching vibrations from the fluorophenyl ring are typically observed as weaker bands just above 3000 cm⁻¹, in the range of 3100–3020 cm⁻¹.

Further characteristic peaks include:

Aromatic C=C Stretching: Medium to weak absorptions in the 1610–1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

C-O Stretching: A strong absorption band corresponding to the C-O stretching vibration of the secondary alcohol is typically found in the 1350–1030 cm⁻¹ range. docbrown.info

C-F Stretching: The presence of the fluorine substituent on the aromatic ring gives rise to a strong, characteristic C-F stretching absorption, typically located in the 1250–1020 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400–3200 | O-H Stretch (Hydrogen Bonded) | Alcohol (-OH) | Strong, Broad |

| 3100–3020 | C-H Stretch (sp²) | Aromatic Ring | Weak-Medium |

| 2960–2850 | C-H Stretch (sp³) | Alkyl Chain | Strong |

| 1610–1450 | C=C Stretch | Aromatic Ring | Weak-Medium |

| 1350–1030 | C-O Stretch | Secondary Alcohol | Strong |

| 1250–1020 | C-F Stretch | Fluoroaromatic | Strong |

UV-Vis Spectroscopy for Aromatic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. In this compound, the sole chromophore—the part of the molecule that absorbs UV light—is the 4-fluorophenyl group.

The aromatic ring undergoes π → π* electronic transitions, which are responsible for its characteristic UV absorption profile. Benzene and its derivatives typically exhibit two main absorption bands. The more intense band, often referred to as the E2-band, appears around 200-210 nm. A second, less intense band, known as the B-band, which arises from a symmetry-forbidden transition, is observed between 230 and 270 nm and often shows fine vibrational structure.

For this compound, the presence of the fluorine substituent and the alkyl chain on the benzene ring influences the position and intensity of these absorption maxima (λmax). The alkyl substituent causes a slight bathochromic (red) shift. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show a strong absorption peak (E2-band) below 220 nm and a weaker, broader band (B-band) around 260-270 nm. This pattern is characteristic of many monosubstituted benzene derivatives.

Table 2: Expected UV-Vis Absorption Data for this compound

| Absorption Band | Typical λmax Range (nm) | Electronic Transition | Molar Absorptivity (ε) |

| E2-Band | 200–220 | π → π | High |

| B-Band | 260–270 | π → π (Forbidden) | Low to Medium |

Advanced Chromatographic Methods in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are indispensable for its purification, purity assessment, and the separation of its stereoisomers.

Flash Column Chromatography for Purification of Reaction Mixtures

Flash column chromatography is a rapid and efficient purification technique widely used in organic synthesis to isolate a desired compound from a mixture. orgsyn.orgrochester.eduwfu.edu The principle is based on the differential partitioning of the mixture's components between a solid stationary phase and a liquid mobile phase. wfu.edu

For the purification of this compound, silica gel (SiO₂) with a particle size of 40-63 µm is the most common stationary phase. orgsyn.org The crude reaction mixture is first dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. rochester.edu A carefully chosen solvent system, or eluent (the mobile phase), is then passed through the column under positive pressure (typically using compressed air or nitrogen). orgsyn.orgrochester.edu

The choice of eluent is critical and is typically determined by prior analysis using Thin-Layer Chromatography (TLC). A common mobile phase for a moderately polar compound like this compound would be a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate. rochester.edu By gradually increasing the polarity of the eluent (gradient elution), the separation can be optimized. orgsyn.org Less polar impurities will travel down the column more quickly, while the more polar target compound interacts more strongly with the silica gel and elutes later. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for separation, identification, and quantification.

Purity Analysis: For assessing the purity of this compound, Reversed-Phase HPLC (RP-HPLC) is the standard method. researchgate.netpensoft.net In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture. A typical mobile phase would consist of acetonitrile or methanol mixed with water or an aqueous buffer. researchgate.netpensoft.net The sample is injected into the system, and components are separated based on their hydrophobicity. More polar impurities elute first, while the relatively non-polar this compound is retained longer on the column. A UV detector, set to a wavelength where the fluorophenyl chromophore absorbs (e.g., ~265 nm), is used for detection. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Chiral Separation: this compound is a chiral molecule, existing as a pair of enantiomers ((R) and (S) forms) due to the stereocenter at the C2 carbon. The separation of these enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP). shimadzu.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® columns), are highly effective for this purpose. nih.govrsc.org

The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies, leading to different retention times. sigmaaldrich.com The mobile phase for chiral separations is often a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). rsc.org The choice of CSP and mobile phase composition is crucial for achieving baseline resolution of the two enantiomer peaks. shimadzu.com

Table 3: Typical HPLC Conditions for the Analysis of this compound

| Analysis Type | Stationary Phase | Typical Mobile Phase | Detection |

| Purity Analysis | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV (~265 nm) |

| Chiral Separation | Chiral (e.g., Chiralpak AD-H) | Hexane/Isopropanol (e.g., 90:10 v/v) | UV (~220 nm or ~265 nm) |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. thieme.deaga-analytical.com.pl

To monitor a reaction producing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on an aluminum or glass backing). aga-analytical.com.pl The plate is then placed in a sealed chamber containing a shallow pool of a suitable eluent (mobile phase). The solvent moves up the plate by capillary action, carrying the components of the mixture with it.

Separation occurs based on the same principles as column chromatography. The less polar starting materials will typically travel further up the plate (higher Retention Factor, Rf, value), while the more polar alcohol product will have a lower Rf value. By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the same plate, one can visually track the disappearance of the reactant and the appearance of the product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. Visualization is often achieved under UV light (due to the aromatic ring) or by staining with an oxidizing agent like potassium permanganate, which reacts with the alcohol to produce a colored spot.

Computational and Theoretical Studies on 4 4 Fluorophenyl Butan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the molecular properties of 4-(4-fluorophenyl)butan-2-ol. DFT methods offer a good balance between computational cost and accuracy for studying medium-sized organic molecules.

Due to the presence of a chiral center at the C2 carbon and rotational freedom around several single bonds, this compound can exist in numerous conformations for each of its (R) and (S) enantiomers. Computational methods can be used to map the potential energy surface and identify the most stable conformers.

For analogous flexible fluorinated alcohols, DFT calculations have been employed to determine the relative energies of different conformers. These studies often reveal that the stability of a particular conformation is governed by a delicate balance of steric and electronic effects, including the potential for intramolecular hydrogen bonding. For instance, in γ-fluorinated alcohols, intramolecular hydrogen bonds between the hydroxyl group and the fluorine atom (OH···F) have been computationally and experimentally shown to stabilize certain conformations, even in flexible acyclic systems. nih.gov For this compound, it is plausible that certain conformations allowing for a weak intramolecular interaction between the hydroxyl proton and the fluorine atom or the π-system of the aromatic ring could be energetically favored.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| I | anti (~180°) | 0.00 | Sterically favored |

| II | gauche (~60°) | 1.25 | Potential OH···π interaction |

| III | gauche (-60°) | 1.30 | Potential OH···π interaction |

| IV | eclipsed (~0°) | 5.50 | Sterically disfavored |

This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Non-covalent interactions play a crucial role in the condensed-phase behavior of this compound, influencing its physical properties and how it interacts with other molecules. Computational methods such as DFT, coupled with techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis, can elucidate the nature and strength of these interactions. researchgate.netnih.gov

Hydrogen Bonding: The primary intermolecular interaction for this compound is hydrogen bonding, where the hydroxyl group acts as both a hydrogen bond donor and acceptor. Computational studies on fluorinated alcohols have shown that the presence of fluorine can modulate the hydrogen-bonding properties of the hydroxyl group. mdpi.com The electron-withdrawing nature of the fluorophenyl group can increase the acidity of the hydroxyl proton, potentially leading to stronger hydrogen bonds. Theoretical studies on intermolecular hydrogen bonds between fluoro-organics and alcohols suggest binding energies in the range of 5 kcal/mol. acs.org

Halogen Bonding: While fluorine is the least polarizable halogen and generally a weak halogen bond donor, under certain circumstances, it can participate in halogen bonding. Computational studies on fully fluorinated aromatic molecules have shown that attractive dispersion forces can lead to directional C-F···F interactions. researchgate.net However, in the context of this compound, halogen bonding involving the fluorine atom is expected to be a relatively weak interaction compared to hydrogen bonding.

DFT is a powerful tool for investigating reaction mechanisms by locating and characterizing the transition states of chemical reactions. For this compound, a key reaction is the acid-catalyzed dehydration to form alkenes. Computational studies on the dehydration of benzyl (B1604629) alcohols, which share structural similarities, can provide insights into the plausible mechanisms for this secondary alcohol. scholaris.caresearchgate.netmdpi.commdpi.com

The dehydration of secondary benzylic alcohols can proceed through either an S(_N)1-like or S(_N)2-like mechanism. nih.govlibretexts.orgkhanacademy.org In an S(_N)1 pathway, the reaction would proceed through a benzylic carbocation intermediate, which would be stabilized by the phenyl ring. The fluorine atom at the para position, with its electron-withdrawing inductive effect and electron-donating resonance effect, would influence the stability of this carbocation. In an S(_N)2 pathway, the departure of the protonated hydroxyl group and the abstraction of a proton would be concerted. DFT calculations can determine the activation energies for both pathways, thereby predicting the more favorable mechanism under specific conditions.

Table 2: Hypothetical Activation Energies for Dehydration of this compound

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

| S(_N)1-like | Formation of benzylic carbocation | 25-30 |

| S(_N)2-like | Concerted water departure and proton abstraction | 30-35 |

This table is illustrative and based on general principles of alcohol dehydration mechanisms. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound, capturing its conformational changes over time and the influence of the surrounding solvent environment. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), MD can reveal how solvent interactions affect the conformational landscape. youtube.com

For instance, MD simulations of butanol isomers in water have shown that the molecular shape and the interplay of hydrophilic and hydrophobic interactions govern the aggregation behavior and the structure of the surrounding water network. libretexts.org For this compound, the fluorophenyl group introduces a significant hydrophobic component, while the hydroxyl group is hydrophilic. MD simulations could predict how the molecule orients itself at a water-organic interface or how it aggregates in solution.

Furthermore, the choice of solvent can significantly alter the relative populations of different conformers. A polar protic solvent like water would be expected to form strong hydrogen bonds with the hydroxyl group, potentially disrupting any weak intramolecular hydrogen bonds and favoring more extended conformations. In contrast, a nonpolar solvent might favor conformations that maximize intramolecular interactions. MD simulations can quantify these solvent effects on the conformational equilibrium. jafmonline.net

Structure-Reactivity Relationships and Electronic Effects of Fluorine Substitution

The substitution of a hydrogen atom with fluorine at the para position of the phenyl ring has significant electronic consequences that influence the reactivity of this compound. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). However, it also has lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R). The interplay of these two opposing effects is a key aspect of organofluorine chemistry. nih.gov

Computational studies can quantify these effects. For example, the calculation of molecular electrostatic potential (MEP) maps can visualize the electron distribution in the molecule and how it is perturbed by the fluorine atom. NBO analysis can provide quantitative measures of charge transfer and hyperconjugative interactions.

The electronic nature of the substituent on the phenyl ring can be correlated with reaction rates and equilibrium constants through Hammett plots. The Hammett substituent constant (σ) for a para-fluoro group is +0.06, indicating a slight net electron-withdrawing effect. This will influence the reactivity at the benzylic position and the acidity of the hydroxyl proton. For reactions involving the formation of a positive charge at the benzylic position, such as in an S(_N)1-type dehydration, the net electron-withdrawing effect of the fluorine would be expected to slightly destabilize the carbocation intermediate compared to the unsubstituted phenyl analog, thereby decreasing the reaction rate. However, the resonance effect can partially mitigate this destabilization. DFT calculations can provide a more nuanced understanding of these competing effects on the transition state energies. rsc.org The introduction of fluorine can also enhance the biological activity of molecules by altering their binding affinity to receptors, a phenomenon that is also influenced by these electronic effects. mdpi.com

Emerging Research Directions and Future Prospects

Development of Novel and Sustainable Synthetic Routes for Fluorinated Butanols

The chemical industry's increasing focus on green chemistry is steering the development of synthetic routes that are not only efficient but also environmentally benign. For fluorinated butanols like 4-(4-Fluorophenyl)butan-2-ol, future research is anticipated to move away from traditional synthetic methods that may rely on harsh reagents and generate significant waste. Instead, the focus is shifting towards biocatalysis and chemoenzymatic strategies, which offer high selectivity under mild reaction conditions.

Enzymes such as lipases and ketoreductases are poised to play a pivotal role in the enantioselective synthesis of chiral alcohols. For instance, the asymmetric reduction of the corresponding ketone, 4-(4-fluorophenyl)butan-2-one, using a ketoreductase could provide a direct and highly enantioselective route to either the (R) or (S) enantiomer of this compound. This biocatalytic approach would align with the principles of green chemistry by operating in aqueous media at ambient temperature and pressure, thereby reducing energy consumption and the use of hazardous organic solvents.

| Potential Sustainable Synthetic Strategy | Key Advantages | Relevant Enzyme Class |

| Asymmetric Biocatalytic Reduction | High enantioselectivity, mild reaction conditions, reduced waste | Ketoreductases |

| Chemoenzymatic Synthesis | Combines efficiency of chemical synthesis with selectivity of biocatalysis | Lipases, Dehydrogenases |

| Flow Chemistry with Immobilized Enzymes | Enhanced efficiency, catalyst reusability, process scalability | Immobilized Ketoreductases/Lipases |

Exploration of New Chemical Transformations Utilizing this compound

As a chiral secondary alcohol, this compound is a versatile building block for the synthesis of more complex molecules. Future research is expected to uncover new chemical transformations that leverage the unique structural and electronic properties conferred by the fluorophenyl group.

One area of exploration is the oxidation of the secondary alcohol to the corresponding ketone, 4-(4-fluorophenyl)butan-2-one. While standard oxidation methods can achieve this, the development of greener oxidation protocols using catalysts based on abundant metals or even metal-free systems would be a significant advancement. This ketone can then serve as a key intermediate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Another avenue for new chemical transformations involves the derivatization of the hydroxyl group. This could include esterification or etherification reactions to introduce new functional groups and create a library of derivatives with potentially interesting biological activities or material properties. Furthermore, the conversion of the alcohol to a good leaving group would open up possibilities for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. The fluorinated phenyl ring itself can also be a site for further chemical modification, although the deactivating effect of the fluorine atom needs to be considered.

| Type of Transformation | Potential Reagents/Catalysts | Resulting Product Class |

| Oxidation | Green oxidizing agents (e.g., TEMPO/bleach) | Ketones |

| Esterification | Carboxylic acids, acid chlorides (with green catalysts) | Esters |

| Etherification | Alkyl halides (under phase-transfer catalysis) | Ethers |

| Nucleophilic Substitution (after activation) | Azides, cyanides, etc. | Amines, Nitriles, etc. |

Advanced Applications in Asymmetric Catalysis and Synthesis

The chiral nature of this compound makes it a valuable asset in the field of asymmetric catalysis and synthesis. Its potential as a chiral auxiliary, a chiral ligand, or a chiral building block for the synthesis of complex target molecules is an active area of research.

As a chiral auxiliary , this compound can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org After the desired stereochemistry is established, the auxiliary can be cleaved and ideally recycled. The fluorophenyl group may offer advantages in terms of crystallinity for purification of diastereomeric intermediates and could influence the electronic environment of the reaction center.

The development of novel chiral ligands for transition metal catalysis is another promising application. By appropriately modifying this compound, it can be incorporated into ligand scaffolds. The fluorine atom could play a role in tuning the electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity.

Finally, as a chiral building block , enantiomerically pure this compound can serve as a starting material for the total synthesis of complex natural products and pharmaceuticals. nih.govnih.gov Its defined stereocenter and the presence of the fluorophenyl moiety make it an attractive precursor for molecules where these features are crucial for biological activity.

Further Elucidation of Fluorine's Role in Molecular Recognition and Modulating Reactivity at a Fundamental Level

A deeper, fundamental understanding of how the fluorine atom in this compound influences its physical and chemical properties is crucial for its rational application. Future research will likely employ a combination of experimental techniques and computational modeling to probe these effects.

One key area of investigation is the role of the fluorine atom in molecular recognition . Studies on similar molecules have shown that fluorine can participate in non-covalent interactions, such as C-H···F hydrogen bonds and interactions with π-systems, which can influence the conformation and binding of a molecule to a receptor or an enzyme active site. researchgate.net Spectroscopic techniques, such as NMR and IR, combined with high-level computational methods, can provide detailed insights into these subtle interactions. researchgate.netnih.govnih.govrsc.org

Furthermore, the strong electron-withdrawing nature of fluorine significantly impacts the electronic properties of the phenyl ring, which in turn can modulate the reactivity of the molecule. This can affect the pKa of the hydroxyl group and the reactivity of the aromatic ring towards electrophilic or nucleophilic attack. sci-hub.boxnih.govrsc.orgresearchgate.net Quantitative studies, such as Hammett analysis, coupled with computational modeling of reaction pathways, can help to unravel these electronic effects and enable a more predictive approach to the design of reactions involving this compound. The use of 19F NMR spectroscopy is a powerful tool for probing the local electronic environment of the fluorine atom and can provide valuable data for these studies. nih.gov

| Research Area | Techniques and Approaches | Key Insights |

| Molecular Recognition | NMR Spectroscopy, X-ray Crystallography, Computational Modeling (NCI analysis) | Understanding of non-covalent interactions (C-H···F, π-stacking) and their influence on conformation and binding. |

| Reactivity Modulation | Kinetic Studies, Hammett Analysis, 19F NMR, DFT Calculations | Quantifying the electronic effect of the fluorine atom on pKa, reaction rates, and regioselectivity. |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-(4-Fluorophenyl)butan-2-ol, and how can reaction conditions be optimized for yield?

- Methodology : A common approach involves Friedel-Crafts alkylation of fluorobenzene derivatives with ketones, followed by selective reduction of the carbonyl group. For example, analogous compounds like 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol are synthesized via Grignard reactions or catalytic hydrogenation under controlled temperatures (40–60°C) and pressures (1–3 atm H₂) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the alcohol product.

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm the fluorophenyl moiety (δ ~7.0–7.5 ppm for aromatic protons) and the alcohol group (δ ~1.5–2.0 ppm for hydroxyl proton in DMSO-d₆) .

- HPLC-MS : Employ reverse-phase C18 columns with ESI+ ionization to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 183.1 for C₁₀H₁₂FOH⁺) .

Q. How can researchers ensure purity and stability during storage?

- Methodology : Store the compound under inert gas (N₂/Ar) at 0–4°C to prevent oxidation of the alcohol group. Purity (>95%) can be maintained using vacuum-sealed vials and periodic analysis via GC-FID with internal standards .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures of this compound, and how is stereochemical assignment validated?

- Methodology :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra to assign absolute configuration .